Nonanophenone, 9-fluoro-
CAS No.: 326-52-3
Cat. No.: VC20420099
Molecular Formula: C15H21FO
Molecular Weight: 236.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326-52-3 |
|---|---|
| Molecular Formula | C15H21FO |
| Molecular Weight | 236.32 g/mol |
| IUPAC Name | 9-fluoro-1-phenylnonan-1-one |
| Standard InChI | InChI=1S/C15H21FO/c16-13-9-4-2-1-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2 |
| Standard InChI Key | ITVSHYJKAJROEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCCF |
Introduction
Chemical Identity and Structural Characteristics
9-Fluoro-nonanophenone (systematic name: 1-phenyl-9-fluorononan-1-one) is a fluorinated analog of nonanophenone, characterized by a fluorine atom at the terminal carbon of the alkyl chain. Its molecular formula is , with a molecular weight of 236.33 g/mol . Structurally, it consists of a phenyl group bonded to a ketone-functionalized nonyl chain, where the ninth carbon bears a fluorine substituent.
Comparative Structural Analysis
The parent compound, nonanophenone (1-phenylnonan-1-one), exhibits a linear alkyl chain that influences its hydrophobicity and melting behavior (melting point: ~30–35°C) . Fluorination at the terminal position introduces significant electronic and steric effects. For example, in 4-fluoro-4′-methoxybenzophenone, fluorine’s electron-withdrawing nature enhances photostability and catalytic activity . By analogy, the 9-fluoro substituent in nonanophenone may similarly alter dipole moments and intermolecular interactions, potentially increasing thermal stability and altering solubility profiles.
Table 1: Structural and Molecular Properties of Nonanophenone and 9-Fluoro-Nonanophenone
Synthesis and Reaction Pathways
The synthesis of 9-fluoro-nonanophenone can be inferred from methodologies used for analogous fluorinated ketones. Two primary routes are plausible:
Kumada Cross-Coupling
The Kumada coupling, effective for synthesizing alkyl-aryl ketones , could be adapted by substituting the alkyl halide with 9-fluorononyl bromide. For example:
This route offers higher regioselectivity and milder conditions compared to Friedel-Crafts .
Physicochemical Properties and Spectral Data
While experimental data for 9-fluoro-nonanophenone are absent, predictions can be made using computational models and analog studies:
Spectroscopic Signatures
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IR Spectroscopy: A strong carbonyl stretch near 1680 cm (similar to nonanophenone ), with C-F vibrations at 1100–1000 cm.
-
NMR:
Thermal Stability
Fluorine’s electronegativity may elevate the melting point relative to nonanophenone (estimated 40–45°C), as seen in fluorinated benzophenones .
Challenges and Future Research Directions
The primary challenge lies in the lack of empirical data for 9-fluoro-nonanophenone. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume